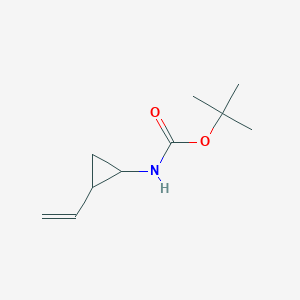

1-(Boc-amino)-2-vinylcyclopropane

Übersicht

Beschreibung

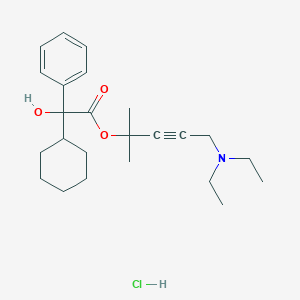

Boc-protected amino compounds are widely used in organic chemistry, especially in the field of peptide synthesis . The Boc group (tert-butyl carbamate) is a protective group for amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

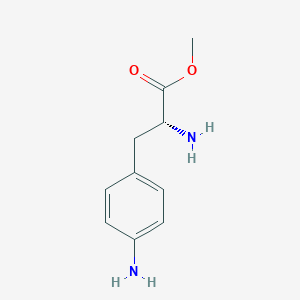

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods and reagents have been developed to improve the efficiency of this process .Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds involves the attachment of the Boc group to the nitrogen atom of the amine or amino acid . This results in a stable compound that can withstand various chemical reactions .Chemical Reactions Analysis

Boc-protected amines and amino acids can undergo a variety of chemical reactions . They are stable towards most nucleophiles and bases, making them suitable for use in complex synthetic pathways .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have developed an efficient and eco-friendly method for almost quantitative BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This method operates under mild conditions, without the need for solvents or catalysts. The resulting products are confirmed using spectroscopic techniques .

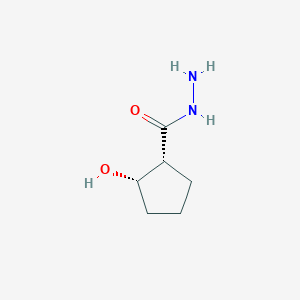

- Application : Researchers have synthesized 1-(Boc-amino)cyclopropanecarboxylic acid with a purity of 98%. This compound can serve as a precursor for various chemical transformations .

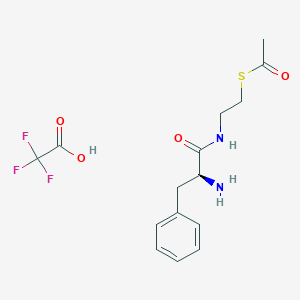

- Application : A novel synthetic method enables the direct conversion of N-Alloc, N-Boc, and N-Cbz-protected amines into amides. This method operates under mild conditions, providing a rapid and effective route to diverse amides .

Chemoselective BOC Protection of Amines

Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid

One-Pot Amidation Reactions

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The use of Boc-protected amino compounds is a well-established practice in organic chemistry, particularly in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new and complex molecules .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-ethenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOIYIUNVJFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-2-vinylcyclopropane | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)